molecular formula C23H29ClN6O2 B12415343 5-HT1A antagonist 1

5-HT1A antagonist 1

Cat. No.: B12415343
M. Wt: 457.0 g/mol
InChI Key: LQACCULQLKHGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-HT1A antagonist 1” is a chemical entity that acts as an antagonist at the serotonin 1A receptor, also known as the 5-hydroxytryptamine receptor 1A. This receptor is a subtype of serotonin receptors, which are involved in various physiological processes, including mood regulation, anxiety, and cognition. The serotonin 1A receptor is a G protein-coupled receptor that is widely distributed in the brain, spleen, and neonatal kidney .

Preparation Methods

The synthesis of 5-HT1A antagonist 1 typically involves multiple steps, including cyclization, nucleophilic substitution, and purification. One method involves the use of sodium hydroxide and ethylene glycol as solvents for cyclization, followed by the use of triethylamine as a base and ethanol as a solvent for further reactions. The final step often involves nucleophilic substitution using potassium carbonate as a base and acetonitrile as a solvent . Industrial production methods may utilize microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

5-HT1A antagonist 1 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-HT1A antagonist 1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-HT1A antagonist 1 involves binding to the serotonin 1A receptor and inhibiting its activity. This receptor is coupled to the Gi protein, and its activation typically leads to hyperpolarization and reduced firing rate of the postsynaptic neuron. By antagonizing this receptor, this compound prevents these effects, thereby modulating neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

5-HT1A antagonist 1 can be compared with other serotonin receptor antagonists such as clozapine, trazodone, and pindolol. These compounds also target serotonin receptors but may have different affinities and selectivities for various receptor subtypes. For example:

Each of these compounds has unique properties and therapeutic applications, highlighting the specificity and potential of this compound in scientific research and medicine.

Properties

Molecular Formula

C23H29ClN6O2

Molecular Weight

457.0 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[6-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)hexyl]piperazine-1-carboxamide

InChI

InChI=1S/C23H29ClN6O2/c24-19-8-7-9-20(18-19)27-14-16-28(17-15-27)22(31)25-11-4-1-2-5-13-30-23(32)29-12-6-3-10-21(29)26-30/h3,6-10,12,18H,1-2,4-5,11,13-17H2,(H,25,31)

InChI Key

LQACCULQLKHGMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCCCCCCN3C(=O)N4C=CC=CC4=N3

Origin of Product

United States

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